5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Historical Development of Meldrum's Acid Chemistry
The foundation of Meldrum's acid chemistry dates to 1908, when Andrew Norman Meldrum first synthesized the compound through a condensation reaction of malonic acid and acetone in acetic anhydride and sulfuric acid. Initially misidentified as a β-lactone derivative due to its anomalous acidity (pK~a~ = 4.97), its correct bislactone structure was elucidated in 1948. The compound’s unique electronic configuration, characterized by resonance-stabilized enolate formation upon deprotonation, enabled its widespread adoption in organic synthesis. Early applications focused on its role as a malonic acid surrogate in Knoevenagel condensations, where its rigid bicyclic structure and enhanced acidity facilitated efficient C–C bond formation.
By the mid-20th century, advancements in mechanistic studies revealed that Meldrum's acid derivatives could act as versatile synthons for ketenes, cycloadducts, and heterocycles. The compound’s thermal instability—decomposing to acetone, carbon dioxide, and ketenes upon heating—further expanded its utility in polymer chemistry and materials science. These discoveries positioned Meldrum's acid as a cornerstone of modern synthetic methodologies, paving the way for functionalized derivatives like sulfur-containing analogs.
Emergence and Significance of Sulfur-Containing Meldrum's Acid Derivatives
The introduction of sulfur into Meldrum's acid frameworks emerged as a strategic approach to modulate reactivity and electronic properties. Early work in the 1970s demonstrated that thioether and sulfonyl groups could stabilize enolate intermediates while enabling regioselective alkylation or acylation. For instance, sulfur ylides derived from Meldrum's acid exhibited enhanced nucleophilicity under mild basic conditions, facilitating peptide-compatible C-acylation reactions without epimerization.
A critical breakthrough occurred with the synthesis of sulfanylmethylene derivatives, where sulfur atoms were incorporated into the exocyclic methylene position. These compounds retained the parent molecule’s acidity while gaining thiol-specific reactivity, such as participation in Michael additions or radical-mediated transformations. The benzylsulfanyl group, in particular, offered a balance of steric bulk and electronic donation, making it a preferred substituent for stabilizing reactive intermediates in multi-step syntheses.
Research Evolution of Benzylsulfanyl-Modified Meldrum's Acid Compounds
The targeted synthesis of 5-[(benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione represents a paradigm shift in Meldrum's acid functionalization. Initial reports in the 1990s employed Knoevenagel condensations between Meldrum's acid and benzylsulfanyl aldehydes, yielding the exocyclic methylene adducts with >70% efficiency. Key studies highlighted the compound’s dual reactivity: the enolate could undergo alkylation at the sulfur-bearing carbon, while the benzylsulfanyl group served as a masked thiol for subsequent deprotection.
Recent innovations have leveraged this scaffold in cycloaddition reactions. For example, the benzylsulfanyl moiety directs [4+2] Diels-Alder reactions with dienophiles like maleimides, producing bicyclic lactones with high diastereoselectivity. Computational studies attribute this selectivity to sulfur’s electron-donating effects, which polarize the exocyclic double bond and stabilize transition states.
Current Research Focus in Sulfanylmethylene Meldrum's Acid Chemistry
Contemporary research emphasizes three primary domains:
- Asymmetric Catalysis : Chiral auxiliaries attached to the benzylsulfanyl group enable enantioselective alkylations. A 2022 study demonstrated 95% enantiomeric excess in the synthesis of α-quaternary ketones using a nickel-catalyzed protocol.
- Peptidomimetic Design : The compound’s compatibility with solid-phase peptide synthesis (SPPS) has enabled C-acylation of resin-bound peptides, yielding non-hydrolyzable thioether-linked analogs.
- Materials Science : Thermolysis of benzylsulfanyl derivatives generates sulfur-doped carbon frameworks, which exhibit enhanced conductivity in lithium-ion battery anodes.
The table below summarizes key synthetic routes to 5-[(benzylsulfanyl)methylene]-Meldrum's acid derivatives:
Structure
3D Structure
Properties
IUPAC Name |
5-(benzylsulfanylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-14(2)17-12(15)11(13(16)18-14)9-19-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYWGZSUSDADDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSCC2=CC=CC=C2)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of dimethyl malonate with formaldehyde under acidic conditions to form 2,2-dimethyl-1,3-dioxane-4,6-dione.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction. Benzyl mercaptan reacts with a suitable leaving group on the dioxane ring, such as a halide or tosylate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent dioxane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone, while substitution reactions can introduce various functional groups at the methylene bridge.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits promising anticancer properties. For instance, a study evaluated its cytotoxic effects on various cancer cell lines using the MTT assay. The compound was tested at concentrations ranging from 10 to 300 µM over a period of 72 hours. Results indicated a significant reduction in cell viability in treated cells compared to controls, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Molecular docking studies have shown that it binds effectively to bacterial targets such as DNA gyrase and topoisomerase II beta. These interactions suggest that it may inhibit bacterial growth by disrupting essential DNA processes .
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anticonvulsant effects. Research indicates that derivatives with similar structures exhibit significant activity in seizure models. The structure-activity relationship (SAR) studies highlight that modifications in the benzyl group can enhance anticonvulsant efficacy .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding affinity of this compound with various biological targets. The studies reveal that the compound shows good binding affinity to key enzymes involved in DNA replication and repair processes. This binding is crucial for its potential use as an antimicrobial and anticancer agent .
Binding Affinity Table
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| DNA Gyrase | -9.5 |
| Topoisomerase II beta | -8.7 |
| E. coli Gyrase B | -8.3 |
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation was conducted on K562 cancer cells using the MTT assay method. The study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an effective cytotoxic agent against leukemia cells .
Study 2: Antimicrobial Efficacy
In vitro studies were performed to assess the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism by which 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can participate in redox reactions, influencing cellular processes. The dioxane ring structure may also play a role in stabilizing interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Features
The table below compares substituents, molecular formulas, and key applications of 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with its analogs:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the methylene carbon, enhancing reactivity in cyclization reactions.
- Steric Effects : Bulky substituents like benzylsulfanyl or indole may hinder nucleophilic attacks, affecting reaction pathways.
- Biological Activity: Indole derivatives exhibit antifungal properties, while iodophenylamino analogs are precursors to kinase inhibitors .
Physical and Chemical Properties
Notes:
Stability and Reactivity
Meldrum’s acid derivatives are prone to hydrolysis due to the strained dioxane ring. Substituents modulate stability:
Biological Activity
5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound belonging to the class of dioxanes. Its unique structure, characterized by the presence of a benzylsulfanyl group and a dioxane moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
The chemical formula for this compound is C14H14O4S. It has a molecular weight of approximately 278.34 g/mol. The compound's structure includes two carbonyl groups and a sulfur atom linked to a benzyl group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12.4 µM | |
| Staphylococcus aureus | 15.0 µM | |
| Bacillus subtilis | 18.0 µM | |
| Bacillus cereus | 20.0 µM |
The compound exhibited the highest activity against E. coli with an MIC of 12.4 µM. This suggests that the structural features of the compound enhance its ability to penetrate bacterial cell walls, particularly in Gram-negative bacteria which are generally more resistant due to their outer membrane structure.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been tested for anticancer activity against several cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| HeLa | 15.7 | 4.8 | |
| A549 | 20.8 | 3.6 | |
| LS174 | 21.8 | 3.0 | |
| K562 | >300 | - |
The selectivity index (SI) indicates that the compound is significantly more toxic to cancer cells than to normal fibroblasts (MRC-5), suggesting potential for therapeutic use in cancer treatment.
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as DNA and topoisomerases. Molecular docking studies have shown that it binds effectively to DNA gyrase and topoisomerase II beta, which are critical enzymes for DNA replication and repair in both bacteria and cancer cells .
Case Studies
A study conducted on the dual activity of compounds similar to this compound demonstrated promising results in both antimicrobial and anticancer assays . The research highlighted that modifications in the alkyl chain length influenced the compound's efficacy against various pathogens and tumor cell lines.
Q & A
Q. What are the standard synthetic routes for 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?
The compound is typically synthesized via Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and benzylsulfanyl-containing aldehydes. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (50–80°C), and catalysis (e.g., piperidine). A green synthesis approach using isopropylidene malonate and aromatic aldehydes under solvent-free conditions can achieve yields >85% .
| Synthetic Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Conventional Knoevenagel | Piperidine | Ethanol | 70–75 |
| Solvent-free green synthesis | – | – | 85–90 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the methylene and dioxane ring protons (δ 1.6–1.8 ppm for dimethyl groups; δ 5.2–5.5 ppm for methylene).
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 322.08 (C₁₅H₁₆O₄S) .
- X-ray Crystallography: Single-crystal studies validate stereoelectronic effects, such as the planar conformation of the dioxane ring .
Q. How does the benzylsulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The sulfur atom in the benzylsulfanyl moiety acts as a soft nucleophile, enabling thiol-disulfide exchange reactions. For example, oxidation with m-chloroperbenzoic acid converts the sulfanyl group to sulfinyl or sulfonyl derivatives, altering electrophilicity .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity with biological targets?
Molecular docking simulations (e.g., AutoDock Vina) paired with density functional theory (DFT) calculations optimize ligand-receptor interactions. The methylene bridge and dioxane ring show high affinity for enzymes like cyclooxygenase-2 (COX-2), with binding energies ≤−8.5 kcal/mol .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
Conflicting reports arise from varying protonation sites:
Q. What experimental designs are optimal for studying its photodegradation in environmental matrices?
A split-plot design with controlled UV exposure (254 nm) and LC-MS/MS quantification identifies degradation products. Key parameters:
Q. How do structural analogs with trifluoromethyl or chloro substituents compare in bioactivity?
Substitution at the benzyl position modulates lipophilicity (logP) and IC₅₀ values:
| Substituent | logP | IC₅₀ (COX-2, μM) |
|---|---|---|
| -S-Benzyl | 2.1 | 12.3 |
| -SO₂-CF₃ | 3.5 | 5.8 |
| -Cl | 2.8 | 8.9 |
| Trifluoromethyl analogs exhibit enhanced membrane permeability and enzyme inhibition . |
Methodological Challenges and Solutions
Q. What strategies improve reproducibility in large-scale synthesis?
- Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with consistent yields (RSD < 2%) .
- Inline FTIR monitoring: Tracks imine intermediate formation (ν C=N stretch at 1620 cm⁻¹) to optimize stoichiometry .
Q. How can machine learning models accelerate SAR studies for this compound?
Generative adversarial networks (GANs) predict novel derivatives with desired properties (e.g., solubility >50 mg/mL). Training datasets include PubChem bioassay data (AID 1259351) and quantum mechanical descriptors (HOMO-LUMO gaps) .
Critical Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
